

Application Notes: 2'-Deoxyguanosine in DNA Damage and Repair Studies

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Compound of Interest

Compound Name: 2'-Deoxyguanosine (Standard)

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Introduction

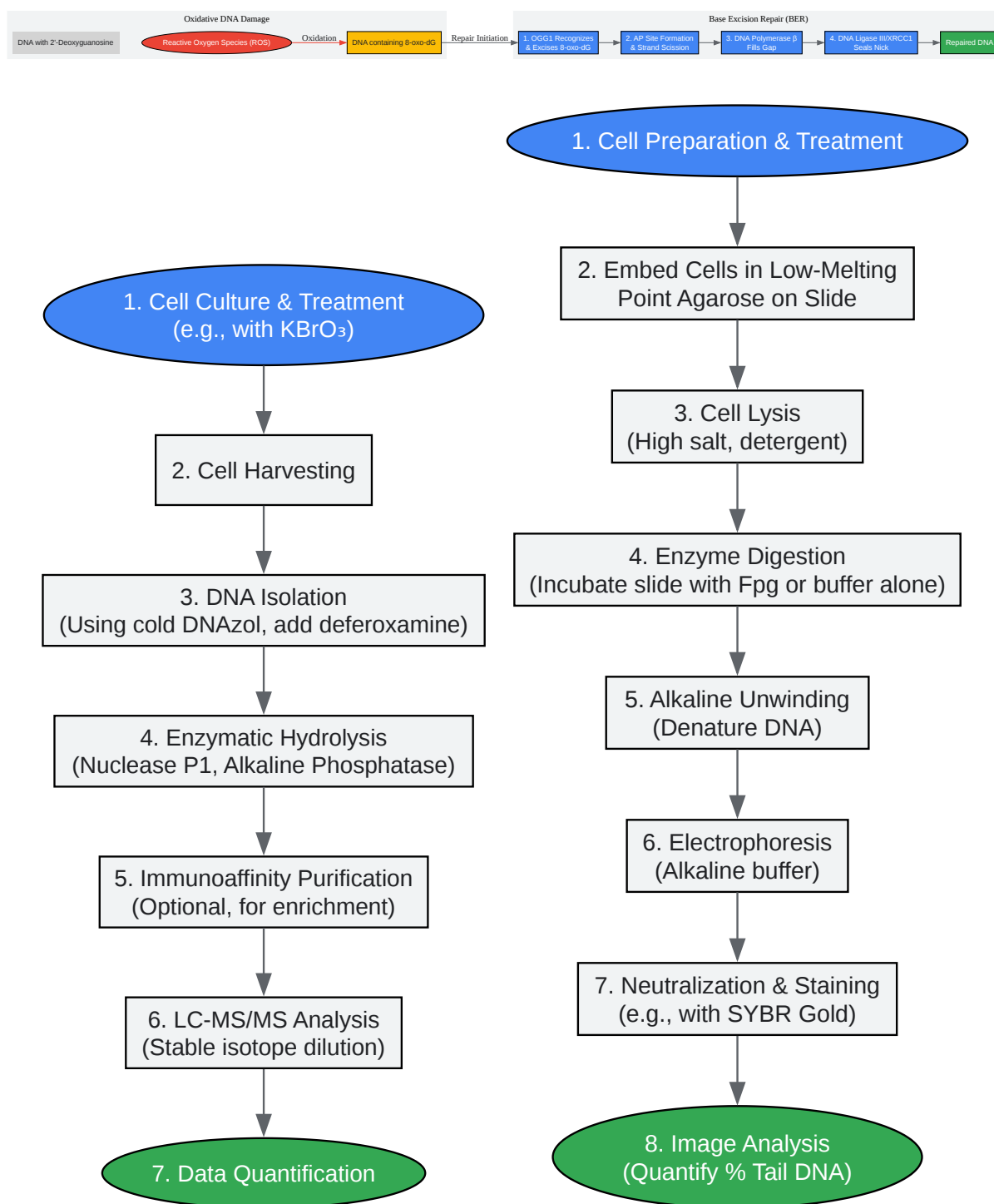
2'-Deoxyguanosine (dG) is one of the four fundamental deoxynucleosides that constitute DNA. Under conditions of oxidative stress, dG is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of numerous lesions. Among these, 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is one of the most abundant and well-studied forms of oxidative DNA damage.^{[1][2][3]} Due to its mutagenic potential—it can mispair with deoxyadenosine during DNA replication, leading to G:C to T:A transversions—8-oxo-dG is a critical biomarker for assessing oxidative stress, carcinogenesis, and aging.^{[4][5]} Its detection and quantification are pivotal in toxicology, molecular epidemiology, and the development of therapeutic agents targeting DNA damage and repair pathways.

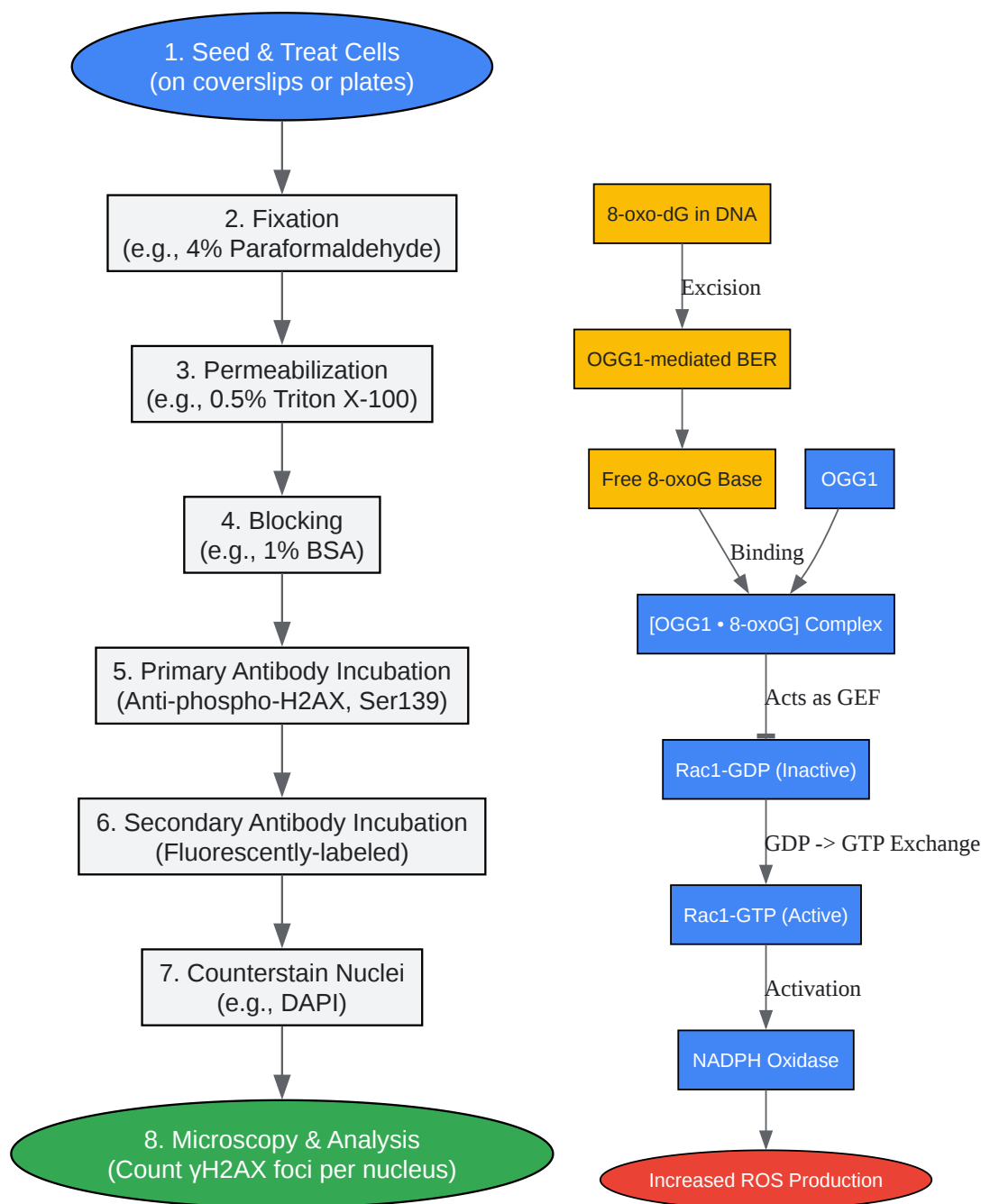
Core Mechanism: From Damage to Repair and Signaling

The formation of 8-oxo-dG is a primary event in oxidative DNA damage. Cellular defense mechanisms have evolved to counteract this lesion, primarily through the Base Excision Repair (BER) pathway.

- **Damage Recognition and Excision:** The process is initiated by the bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 recognizes the 8-oxo-dG lesion within the DNA duplex and excises the modified base by cleaving the N-glycosidic bond.^{[1][6]}
- **AP Site Cleavage:** OGG1's associated AP lyase activity then cleaves the phosphodiester backbone at the resulting apurinic/apyrimidinic (AP) site, leaving a single-strand break.^[7]
- **DNA Synthesis and Ligation:** DNA polymerase β (Pol β) is recruited to fill the single-nucleotide gap, and the nick is sealed by DNA ligase III/XRCC1 complex, restoring the original DNA sequence.^[8]

Beyond its role in repair, the excised 8-oxoG base, in complex with OGG1, can function as a signaling molecule. This complex acts as a guanine nucleotide exchange factor (GEF) for the small GTPase Rac1, activating downstream signaling cascades that can influence cellular processes like ROS production.^{[1][9]}





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